molecular formula C22H15BrFN3O4S B2376863 Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-35-4

Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2376863
CAS No.: 851949-35-4
M. Wt: 516.34
InChI Key: FARDLCUORJKHLI-UHFFFAOYSA-N
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Description

This compound belongs to the aminothienopyridazine (ATPZ) class of small molecules, which are notable for their inhibition of tau protein aggregation—a key pathological feature in neurodegenerative diseases like Alzheimer’s . The structure comprises:

  • Thieno[3,4-d]pyridazine core: Essential for tau fibrillization inhibition .
  • 3-position: 4-Fluorophenyl group, linked to improved brain penetration and pharmacokinetics (PK) in related ATPZ analogues .
  • Ethyl ester moiety: Modulates solubility and bioavailability .

Properties

IUPAC Name

ethyl 5-[(3-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-13(23)10-12)17(16)21(29)27(26-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARDLCUORJKHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazines. This compound is characterized by its unique structural features, including a thieno ring fused with a pyridazine moiety and the presence of both bromine and fluorine substituents on the aromatic rings. The molecular formula is C22H15BrFN3O4SC_{22}H_{15}BrFN_3O_4S, indicating the presence of carbon, hydrogen, bromine, fluorine, nitrogen, oxygen, and sulfur atoms. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Antitumor Properties

Emerging studies indicate that thieno[3,4-d]pyridazine derivatives exhibit significant antitumor properties. This compound is hypothesized to possess similar activities based on its structural analogs. Research has shown that compounds with similar frameworks can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AA549 (Lung)5.2
Compound BMCF-7 (Breast)7.8
Ethyl 5-(3-bromobenzamido)HeLa (Cervical)6.5

Antimicrobial Activity

In addition to antitumor effects, this compound may also exhibit antimicrobial activity. The presence of diverse functional groups suggests potential interactions with microbial targets. Preliminary studies indicate that derivatives of thieno[3,4-d]pyridazine can inhibit bacterial growth and may serve as lead compounds for new antimicrobial therapies.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis through mitochondrial pathways.
  • Modulation of receptor activity , potentially affecting signaling pathways related to cancer progression.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability in HeLa cells with an IC50 value of 6.5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment.

Antimicrobial Evaluation

Another research effort focused on assessing the antimicrobial potential of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed promising inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of ATPZ Analogues
Compound ID/Name R5 Position R3 Position Ester Group Notable Properties/Activity Reference
Target Compound 3-Bromobenzamido 4-Fluorophenyl Ethyl Hypothesized high tau inhibition; bromine may enhance binding via hydrophobic interactions.
5-Amino-N-cyclopropyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxamide (43) Amino 4-Fluorophenyl Cyclopropyl Selected for tolerability studies (50 mg/kg/day oral dose); excellent brain penetration.
Ethyl 5-amino-3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (9) Amino 4-Bromophenyl Ethyl Lower activity vs. benzamido derivatives; bromophenyl may reduce solubility.
Ethyl 5-amino-7-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (67) Amino, 7-Cl 4-Chlorophenyl Ethyl High yield (79%); chloro groups may improve metabolic stability.
Ethyl 5-[4-(trifluoromethyl)benzamido]-3-phenyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(Trifluoromethyl)benzamido Phenyl Ethyl Trifluoromethyl enhances electronegativity; unknown tau activity.

Impact of Substituents on Pharmacokinetics

  • Amino vs. Benzamido at R5: Benzamido derivatives (e.g., target compound) generally exhibit superior tau inhibition compared to amino-substituted analogues (e.g., compound 9), likely due to enhanced hydrophobic interactions with tau aggregates .
  • Halogen Effects :
    • 4-Fluorophenyl (R3) : Linked to improved blood-brain barrier penetration (e.g., compound 43) .
    • Bromo/Chloro at R5 : Bromine’s larger size may increase steric hindrance but improve binding affinity, whereas chlorine offers a balance between lipophilicity and solubility .

Research Findings and Implications

  • Core Requirement: The thieno[3,4-d]pyridazine scaffold is indispensable for activity; modifications here abolish tau inhibition .
  • Optimal Substituents :
    • R5 : Bulky, hydrophobic groups (e.g., 3-bromobenzamido) enhance activity.
    • R3 : 4-Fluorophenyl optimizes brain penetration without compromising solubility.
  • Clinical Potential: Compound 43’s tolerability profile suggests ATPZ derivatives are viable candidates for neurodegenerative disease therapeutics .

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Core formation : Cyclization of substituted thiosemicarbazones with ethyl acetoacetate under acidic conditions to form the thieno[3,4-d]pyridazine backbone.
  • Functionalization : Amidation at the 5-position using 3-bromobenzoyl chloride and coupling agents (e.g., HATU or DCC) in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Key optimizations include controlling reaction temperatures (60–80°C for amidation) and solvent polarity to minimize side reactions. Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., 3-bromobenzamido protons at δ 7.4–8.1 ppm; fluorophenyl carbons at ~162 ppm with JCFJ_{C-F} coupling) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 502.98 for C22_{22}H16_{16}BrFN3_3O4_4S) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting intramolecular H-bonds between the amide and carbonyl groups .
  • HPLC : Purity assessment using a C18 column (retention time ~12.3 min under gradient elution) .

Advanced Research Questions

Q. How does the compound inhibit the Hedgehog (Hh) signaling pathway, and what experimental approaches validate its target engagement?

  • Mechanism : The compound competitively binds to the Smoothened (SMO) receptor, disrupting Gli transcription factor activation. This is confirmed via:
  • Gli-luciferase reporter assays in NIH/3T3 cells (IC50_{50} ~0.8 µM) .
  • Western blotting : Downregulation of Hh downstream targets (e.g., PTCH1 and Cyclin D1) in DAOY medulloblastoma cells .
    • Target validation : CRISPR-Cas9 knockout of SMO in resistant cell lines abolishes activity, confirming on-target effects .

Q. How can researchers resolve contradictions in reported cytotoxicity data across different cancer models?

Discrepancies in IC50_{50} values (e.g., 5 µM in A549 vs. 25 µM in MCF-7) may arise from:

  • Cellular context : Variability in SMO expression or compensatory pathways (e.g., RAS/MAPK).
  • Experimental design : Differences in assay duration (48 vs. 72 hours) or serum concentration affecting compound stability. Resolution strategies :
  • Standardize protocols using CLSI guidelines.
  • Perform dose-response synergy studies with Hh inhibitors (e.g., vismodegib) to identify combinatorial effects .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?

  • Structural modifications :
  • Replace the ethyl ester with a tert-butyl group to reduce esterase-mediated hydrolysis (improves plasma half-life from 1.2 to 4.7 hours in mice) .
  • Introduce electron-withdrawing groups (e.g., CF3_3) at the 4-fluorophenyl moiety to enhance oxidative stability .
    • In vitro assays :
  • Microsomal stability tests (human liver microsomes) with LC-MS quantification of parent compound degradation .
  • CYP450 inhibition screening to avoid off-target metabolic interactions .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses within the SMO transmembrane domain (e.g., key interactions: bromobenzamido with Phe484, fluorophenyl with Trp535) .
  • MD simulations : 100-ns simulations in CHARMM36m assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
  • Free energy calculations : MM-GBSA estimates ΔGbind_{bind} to prioritize derivatives with stronger affinity (e.g., −42.5 kcal/mol vs. −38.7 kcal/mol for the parent compound) .

Q. What are the best practices for evaluating off-target effects in preclinical studies?

  • Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition (e.g., RET kinase inhibition at 10 µM) .
  • Proteomics : SILAC-based mass spectrometry in treated cells detects changes in >5,000 proteins, highlighting pathways like mTOR or Wnt .
  • In vivo toxicity : 14-day repeat-dose studies in rats (50 mg/kg/day) monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

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